molecular formula C7H16 B12697995 Hexane, 3-methyl-, (3S)- CAS No. 6131-24-4

Hexane, 3-methyl-, (3S)-

Cat. No.: B12697995
CAS No.: 6131-24-4
M. Wt: 100.20 g/mol
InChI Key: VLJXXKKOSFGPHI-ZETCQYMHSA-N
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Description

Hexane, 3-methyl-, (3S)-: is a chiral branched hydrocarbon with the molecular formula C7H16 . It is one of the isomers of heptane and has a chiral center at the third carbon atom, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexane, 3-methyl-, (3S)- can be achieved through various methods, including:

    Asymmetric Hydrogenation: This method involves the hydrogenation of 3-methylhex-1-ene using a chiral catalyst to produce the (3S)-enantiomer.

    Chiral Resolution: This method involves the separation of racemic 3-methylhexane into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods: Industrial production of Hexane, 3-methyl-, (3S)- typically involves the use of chiral catalysts in large-scale hydrogenation processes. The choice of catalyst and reaction conditions is crucial to achieving high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions: Hexane, 3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, such as halogens, using reagents like halogens or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)

Major Products Formed:

    Oxidation: Alcohols, Aldehydes, Carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

Hexane, 3-methyl-, (3S)- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexane, 3-methyl-, (3S)- involves its interaction with molecular targets and pathways specific to its chemical structure. As a chiral molecule, it can exhibit different biological activities compared to its enantiomer. The exact mechanism of action depends on the specific application and the molecular targets involved. For example, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products .

Comparison with Similar Compounds

Hexane, 3-methyl-, (3S)- can be compared with other similar compounds, such as:

  • 2-Methylpentane
  • 3-Methylpentane
  • 3-Ethylpentane
  • 2-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane

Uniqueness:

Properties

CAS No.

6131-24-4

Molecular Formula

C7H16

Molecular Weight

100.20 g/mol

IUPAC Name

(3S)-3-methylhexane

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

VLJXXKKOSFGPHI-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](C)CC

Canonical SMILES

CCCC(C)CC

Origin of Product

United States

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